Cas no 326878-37-9 (2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid)

2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid is a specialized organic compound featuring a benzocchromen core with a chloro substituent and a propanoic acid side chain. Its structural complexity makes it valuable as an intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules. The presence of both electron-withdrawing (chloro) and electron-donating (oxypropanoic acid) groups enhances its reactivity, enabling selective modifications. This compound exhibits potential utility in medicinal chemistry due to its scaffold, which is conducive to binding with biological targets. Its well-defined synthetic pathway ensures consistent purity and reproducibility, making it suitable for research applications requiring precise molecular frameworks.
2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid structure
326878-37-9 structure
Product name:2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid
CAS No:326878-37-9
MF:C16H15O5Cl
Molecular Weight:322.74
MDL:MFCD01832461
CID:3068705
PubChem ID:2771980

2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid 化学的及び物理的性質

名前と識別子

    • <br>2-((2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)propanoi c acid
    • 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid
    • MDL: MFCD01832461

2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-303071-0.1g
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid
326878-37-9 90%
0.1g
$268.0 2023-09-06
abcr
AB409482-500mg
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid; .
326878-37-9
500mg
€173.00 2025-02-21
Enamine
EN300-303071-0.5g
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid
326878-37-9 90%
0.5g
$601.0 2023-09-06
Enamine
EN300-303071-0.25g
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid
326878-37-9 90%
0.25g
$383.0 2023-09-06
abcr
AB409482-500 mg
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
326878-37-9
500MG
€165.80 2023-02-19
abcr
AB409482-1 g
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
326878-37-9
1g
€197.30 2023-06-17
Enamine
EN300-303071-5.0g
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid
326878-37-9
5.0g
$2235.0 2023-02-25
Enamine
EN300-303071-1g
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanoic acid
326878-37-9 90%
1g
$770.0 2023-09-06
1PlusChem
1P00I6OA-100mg
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
326878-37-9 95%
100mg
$382.00 2024-05-05
1PlusChem
1P00I6OA-1g
2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
326878-37-9 90%
1g
$1014.00 2023-12-17

2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid 関連文献

2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acidに関する追加情報

Introduction to 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid (CAS No. 326878-37-9)

2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid, identified by the CAS number 326878-37-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzocchromene class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of a chloro substituent at the 2-position and an ester-like functionality at the 3-position contributes to its unique chemical profile, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The molecular framework of 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid is characterized by a fused bicyclic system consisting of a benzene ring and a chromene ring. The tetrahydro moiety in the chromene ring suggests a rigid yet flexible conformation, which is often favorable for binding interactions with biological targets. This structural motif is reminiscent of natural products and pharmacophores that have demonstrated efficacy in treating various diseases.

In recent years, there has been growing interest in benzocchromene derivatives due to their reported pharmacological properties. For instance, related compounds have been investigated for their anti-inflammatory, antioxidant, and antimicrobial activities. The chloro group in this molecule likely enhances electrophilicity, making it susceptible to nucleophilic substitution reactions that are pivotal in medicinal chemistry synthesis. Additionally, the propanoic acid moiety at the end of the molecule provides a site for further functionalization, enabling the development of novel derivatives with tailored biological properties.

One of the most compelling aspects of 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid is its potential as a lead compound in the development of new therapeutic agents. Researchers have leveraged similar benzocchromene scaffolds to design molecules that interact with specific enzymes or receptors involved in disease pathways. The structural features of this compound make it an attractive candidate for further optimization through structure-based drug design or virtual screening approaches.

The synthesis of 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the benzocchromene core, followed by functional group interconversions such as chlorination and esterification. Advances in catalytic processes have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

Recent studies have explored the biological activity of derivatives structurally analogous to 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid. For example, modifications at the chloro substituent or the ester group have led to compounds with enhanced potency or selectivity against target proteins. These findings underscore the importance of fine-tuning molecular structure to achieve desired pharmacological outcomes. Moreover, computational modeling has been instrumental in predicting how different derivatives might interact with biological targets based on their 3D conformations.

The versatility of 2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yloxypropanoic Acid extends beyond its role as a lead compound. It can also serve as an intermediate in synthesizing more complex molecules with additional functionalities. This adaptability makes it a valuable building block for chemists working on drug discovery programs targeting various therapeutic areas.

In conclusion,CAS No 326878–37–9 represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features and reported biological activities position it as a key candidate for further exploration and development. As synthetic methodologies continue to evolve and our understanding of disease mechanisms deepens,benzocchromene derivatives like this one will remain at forefronts of medicinal chemistry innovation.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:326878-37-9)2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid
A1153473
Purity:99%
はかる:5g
Price ($):317.0